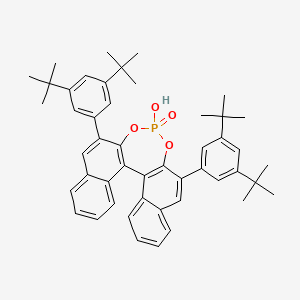

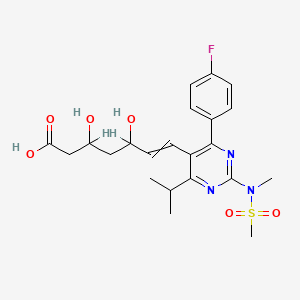

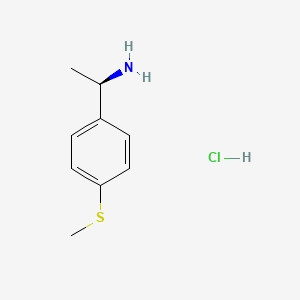

![molecular formula C7H10N2 B3024302 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1176405-02-9](/img/structure/B3024302.png)

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine

Descripción general

Descripción

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring . The molecular formula is C10H14N2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the boiling point of a similar compound, ETHYL 4,5,6,7-TETRAHYDRO-1H-PYRROLO [3,2-C]PYRIDINE-2-CARBOXYLATE, is predicted to be 400.1±45.0 °C .Aplicaciones Científicas De Investigación

Antiviral and Antitumor Potential

Pyrrolo[3,4-c]pyridines have demonstrated antiviral activity against certain viruses. Additionally, their antitumor effects make them intriguing candidates for cancer therapy. For instance, the compound ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has significant anti-HIV-1 activity .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as pyrrolopyridine derivatives have been studied for their inhibitory activity against fms kinase , and FGFR1, 2, and 3 . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, and angiogenesis .

Mode of Action

Similar compounds have shown to inhibit kinase activity, which can lead to the disruption of downstream signaling pathways . This can result in the inhibition of cell proliferation and migration, among other effects .

Biochemical Pathways

These pathways are involved in cell proliferation, survival, and migration .

Result of Action

Similar compounds have shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-4-9-7-2-3-8-5-6(1)7/h1,4,8-9H,2-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKQDZSOABYDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the 4-fluorophenyl ring in 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: In the crystal structure of 5-Benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the 4-fluorophenyl ring adopts a specific orientation relative to the adjacent phenyl ring. The dihedral angle between these two rings is 62.3 (1)°. [] This spatial arrangement, stabilized by C−H⋅⋅⋅π interactions within the crystal lattice, could influence the molecule's interactions with biological targets. []

Q2: Have any biological activities been reported for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives?

A2: Yes, certain derivatives, particularly those with substitutions at the C(2) position, have shown promising antiplatelet activity. For instance, 5-Benzyl 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine (THPP) and 2-(benzylamino)methyl THPP exhibited moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP. [] These compounds appear to primarily affect the second phase of adrenaline-triggered platelet aggregation, which is heavily reliant on thromboxane A2 production and ADP release. []

Q3: How does the structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives relate to their antiplatelet activity?

A3: Research suggests that lipophilicity plays a crucial role in the antiplatelet activity of these compounds. A study analyzing the relationship between activity and calculated octanol-water partition coefficients (log P) indicated that a log P value around 2.5 might be optimal for enhancing their activity. [] This suggests that modifications to the 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine scaffold that fine-tune its lipophilicity could lead to even more potent antiplatelet agents.

Q4: Beyond antiplatelet activity, are there other potential applications for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridines in synthetic chemistry?

A4: Absolutely. 2-Trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, for example, can be utilized as starting materials for synthesizing 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines. [, ] This transformation, involving a reaction with ethyl propynoate, highlights the versatility of these compounds in constructing diverse heterocyclic systems, which hold significant value in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

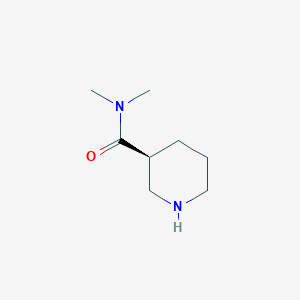

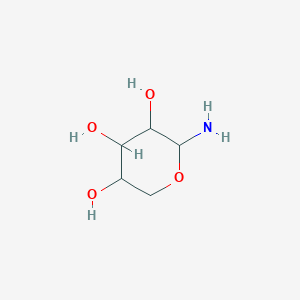

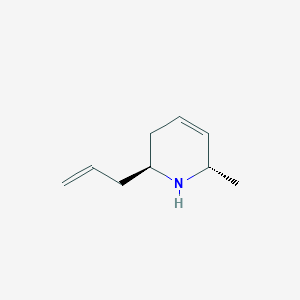

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)

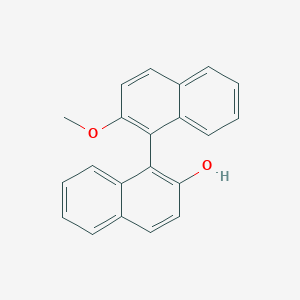

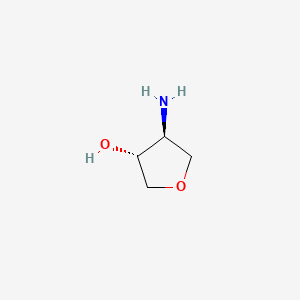

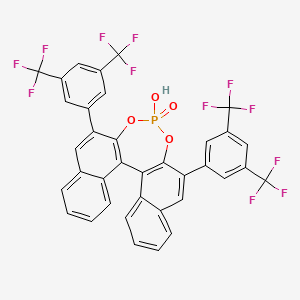

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)